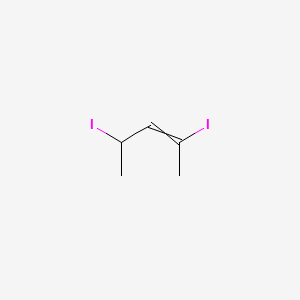![molecular formula C9H7BrN2S B15332956 6-Bromobenzo[b]thiophene-2-carboximidamide](/img/structure/B15332956.png)
6-Bromobenzo[b]thiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromobenzo[b]thiophene-2-carboximidamide is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their aromatic heterocyclic structure, which includes a thiophene ring fused to a benzene ring. The presence of a bromine atom and a carboximidamide group at specific positions on the benzothiophene ring makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-2-carboximidamide typically involves the bromination of benzo[b]thiophene followed by the introduction of the carboximidamide group. One common method includes:
Bromination: Benzo[b]thiophene is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.
Carboximidamide Introduction: The brominated product is then reacted with a suitable amidine source, such as ammonium formate or formamidine acetate, under acidic or basic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromobenzo[b]thiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
6-Bromobenzo[b]thiophene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromobenzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzo[b]thiophene: Similar structure but lacks the carboximidamide group.
6-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.
5-Bromobenzo[b]thiophene: Bromine atom at a different position on the benzothiophene ring.
Uniqueness
6-Bromobenzo[b]thiophene-2-carboximidamide is unique due to the presence of both the bromine atom and the carboximidamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications, from chemical synthesis to biomedical research.
Propiedades
Fórmula molecular |
C9H7BrN2S |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
6-bromo-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C9H7BrN2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H3,11,12) |
Clave InChI |
BBRPUDYLRNEMQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC(=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)


![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)


![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)


![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)


